molecular formula C15H18N2O4 B6345311 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264045-32-0

3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345311
CAS No.: 1264045-32-0
M. Wt: 290.31 g/mol
InChI Key: MHZWYCSYTZCYAV-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264045-32-0) belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C15H17N2O4C_{15}H_{17}N_{2}O_{4} with a molecular weight of approximately 290.319 g/mol. The compound features an ethoxycarbonyl group and a methylphenyl moiety, which contribute to its biological properties.

Pharmacological Activity

Research indicates that compounds containing the pyrazole nucleus exhibit various pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The following sections detail these activities as they relate specifically to this compound.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, a study reported that similar pyrazole compounds exhibited significant inhibition of carrageenan-induced paw edema in rats, suggesting their efficacy as anti-inflammatory agents .

CompoundDose (mg/kg)% Inhibition
This compoundTBDTBD
Indomethacin (Standard)1086.72

Analgesic Activity

The analgesic properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Similar compounds have shown promising results in pain models .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial effects against various bacterial strains. Studies have indicated that modifications in the pyrazole structure can enhance antimicrobial activity against pathogens such as E. coli and S. aureus .

CompoundBacterial StrainActivity
This compoundTBDTBD
Standard AntibioticTBDTBD

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in cancer therapy. Some studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions. The synthesis pathway can be optimized to yield high purity and yield.

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives where several showed significant anti-inflammatory and analgesic activities comparable to established NSAIDs . This highlights the potential therapeutic applications of this compound in treating inflammatory diseases.

Properties

IUPAC Name

5-ethoxycarbonyl-3-methyl-2-(2-methylphenyl)-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-13(18)11-9-15(3,14(19)20)17(16-11)12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWYCSYTZCYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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